molecular formula C38H36ClNO4 B14013105 1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride CAS No. 13233-01-7

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride

Cat. No.: B14013105
CAS No.: 13233-01-7
M. Wt: 606.1 g/mol
InChI Key: MYRGVJFNJCGWJD-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple methoxy and phenylmethoxy groups attached to a dihydroisoquinoline core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Dihydroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroisoquinoline core.

    Introduction of Methoxy and Phenylmethoxy Groups: The methoxy and phenylmethoxy groups are introduced through nucleophilic substitution reactions, often using methanol or phenylmethanol as reagents.

    Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and substituted isoquinoline compounds.

Scientific Research Applications

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]piperazine
  • 1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester

Uniqueness

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride stands out due to its unique combination of methoxy and phenylmethoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

13233-01-7

Molecular Formula

C38H36ClNO4

Molecular Weight

606.1 g/mol

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C38H35NO4.ClH/c1-40-35-18-17-31(22-36(35)41-25-28-11-5-2-6-12-28)21-34-33-24-38(43-27-30-15-9-4-10-16-30)37(23-32(33)19-20-39-34)42-26-29-13-7-3-8-14-29;/h2-18,22-24H,19-21,25-27H2,1H3;1H

InChI Key

MYRGVJFNJCGWJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6.Cl

Origin of Product

United States

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